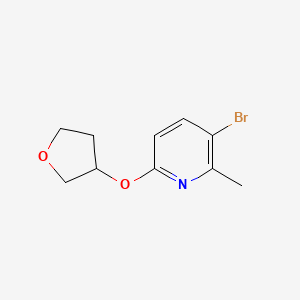

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine

Übersicht

Beschreibung

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 2-position, and a tetrahydrofuran-3-yl group attached via an oxygen atom at the 6-position of the pyridine ring .

Vorbereitungsmethoden

The synthesis of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 3-position .

Analyse Chemischer Reaktionen

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine can be compared with other similar compounds such as:

2-Bromo-6-methylpyridine: This compound lacks the tetrahydrofuran-3-yl group, making it less complex and potentially less selective in its biological interactions.

3-Bromo-2-methylbenzoic acid: This compound has a carboxylic acid group instead of the tetrahydrofuran-3-yl group, leading to different chemical and biological properties.

3-Bromo-2,6-dimethylpyridine: This compound has an additional methyl group at the 6-position, which may influence its reactivity and biological activity.

Biologische Aktivität

3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a tetrahydrofuran moiety, may exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom and the tetrahydrofuran group suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms are hypothesized for this compound:

- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways.

- Antimicrobial Activity : Some pyridine derivatives have shown efficacy against bacterial and fungal strains.

- Anticancer Properties : There is potential for selectivity towards cancer cells, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Case Studies

- Antiviral Activity : A study demonstrated that similar pyridine derivatives exhibited significant antiviral effects against HIV strains, with EC50 values as low as 10 nM, indicating strong potency against viral replication .

- Anticancer Efficacy : In vitro studies on breast cancer cell lines (MDA-MB-231) showed that related compounds induced cytotoxicity with IC50 values around 0.126 μM, suggesting a promising therapeutic window for targeting cancer cells while sparing normal cells .

- Microbial Inhibition : Research has indicated that pyridine derivatives can inhibit the growth of various bacteria, highlighting their potential as antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADMET properties) of this compound is crucial for evaluating its therapeutic potential. Studies suggest favorable absorption characteristics and low toxicity profiles in preliminary animal models, which is essential for advancing to clinical trials.

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-6-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-9(11)2-3-10(12-7)14-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCDSDFSTZQJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2CCOC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.